

JPH203: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **JPH203**

Cat. No.: **B1673089**

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Abstract

JPH203, also known as KYT-0353, is a potent and highly selective inhibitor of the L-type amino acid transporter 1 (LAT1). LAT1 is a crucial transporter for essential amino acids, and its overexpression is a hallmark of numerous cancers, making it a prime therapeutic target.

JPH203's ability to selectively block LAT1 disrupts amino acid homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to **JPH203**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

JPH203 is a synthetic tyrosine analog. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of **JPH203**

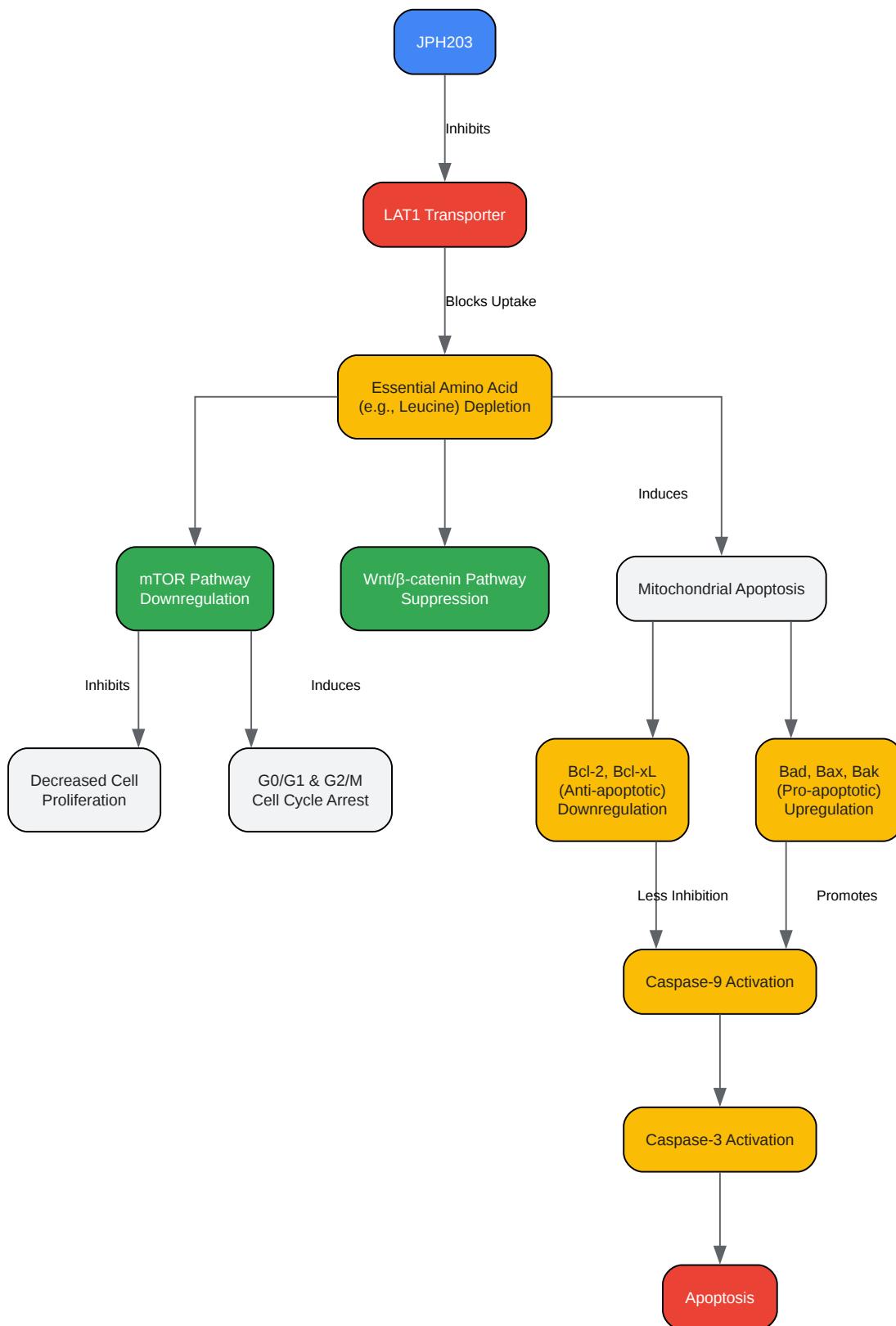
Property	Value	Reference
IUPAC Name	(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl] propanoic acid	[1]
Synonyms	KYT-0353, Nanvuranlat	[2]
CAS Number	1037592-40-7 (free base)	[2][3]
Molecular Formula	C ₂₃ H ₁₉ Cl ₂ N ₃ O ₄	[1][2]
Molecular Weight	472.3 g/mol	[1][2]
Appearance	White to off-white solid powder	[4]
Solubility	Soluble in DMSO. Sparingly soluble in aqueous buffers.	[4][5][6]
Storage and Stability	Store at -20°C. Stable for at least 4 years as a solid. Aqueous solutions should be used within a day.	[7][8]
SMILES	<chem>C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C--INVALID-LINK--N)Cl)N</chem>	[2]

Mechanism of Action and Signaling Pathways

JPH203 functions as a selective, competitive inhibitor of the L-type amino acid transporter 1 (LAT1), also known as SLC7A5. LAT1 is responsible for the transport of large neutral amino acids, such as leucine, which are essential for cancer cell growth and proliferation. By blocking LAT1, **JPH203** induces amino acid starvation within cancer cells, triggering a cascade of downstream events.

The primary signaling pathways affected by **JPH203**-mediated LAT1 inhibition include:

- mTOR Signaling Pathway: Deprivation of essential amino acids, particularly leucine, leads to the downregulation of the mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.[9][10][11]
- Mitochondria-Dependent Apoptosis: **JPH203** treatment has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins (Bad, Bax, Bak) and the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL), leading to the activation of caspase-9 and subsequently caspase-3.[2][3][12]
- Cell Cycle Arrest: Inhibition of LAT1 by **JPH203** can cause cell cycle arrest at the G0/G1 and G2/M phases, associated with altered expression of cell cycle regulatory proteins like cyclin D1, CDK4, and CDK6.[1][2][8]
- Wnt/β-catenin Signaling Pathway: In some cancer types, such as castration-resistant prostate cancer, **JPH203** has been found to suppress the Wnt/β-catenin signaling pathway, potentially through the downregulation of CD24.[9][11]

[Click to download full resolution via product page](#)**JP203 Mechanism of Action and Downstream Signaling.**

Experimental Data

In Vitro Efficacy

JPH203 has demonstrated potent anti-proliferative effects across a wide range of cancer cell lines. The half-maximal inhibitory concentrations (IC_{50}) for both L-leucine uptake and cell growth are presented below.

Table 2: In Vitro Activity of **JPH203** in Various Cancer Cell Lines

Cell Line	Cancer Type	Assay	IC ₅₀ (µM)	Reference
HT-29	Colorectal Cancer	¹⁴ C-Leucine Uptake	0.06	[1]
HT-29	Colorectal Cancer	Cell Growth	4.1	[1]
LoVo	Colorectal Cancer	Cell Growth	2.3 ± 0.3	[1]
MKN45	Gastric Cancer	Cell Growth	4.6 ± 1.0	[1]
YD-38	Oral Cancer	L-Leucine Uptake	0.79	[2]
YD-38	Oral Cancer	Cell Growth	69	[1]
Saos2	Osteosarcoma	L-Leucine Uptake	1.31	[3]
FOB (Normal)	Osteoblastic	L-Leucine Uptake	92.12	[3]
S2 (human LAT1)	-	¹⁴ C-Leucine Uptake	0.14	[5]
S2 (human LAT2)	-	¹⁴ C-Leucine Uptake	>10	[5]
8505c	Thyroid Cancer	³ H-Leucine Uptake	0.069 ± 0.003	[13]
SW1736	Thyroid Cancer	³ H-Leucine Uptake	0.025 ± 0.002	[13]
MDA-MB-231	Triple-Negative Breast Cancer	Cell Proliferation	Lower than Her-2 and luminal subtypes	[14]
HCC1937	Triple-Negative Breast Cancer	Cell Proliferation	Lower than Her-2 and luminal subtypes	[14]

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have shown significant anti-tumor activity of **JPH203**.

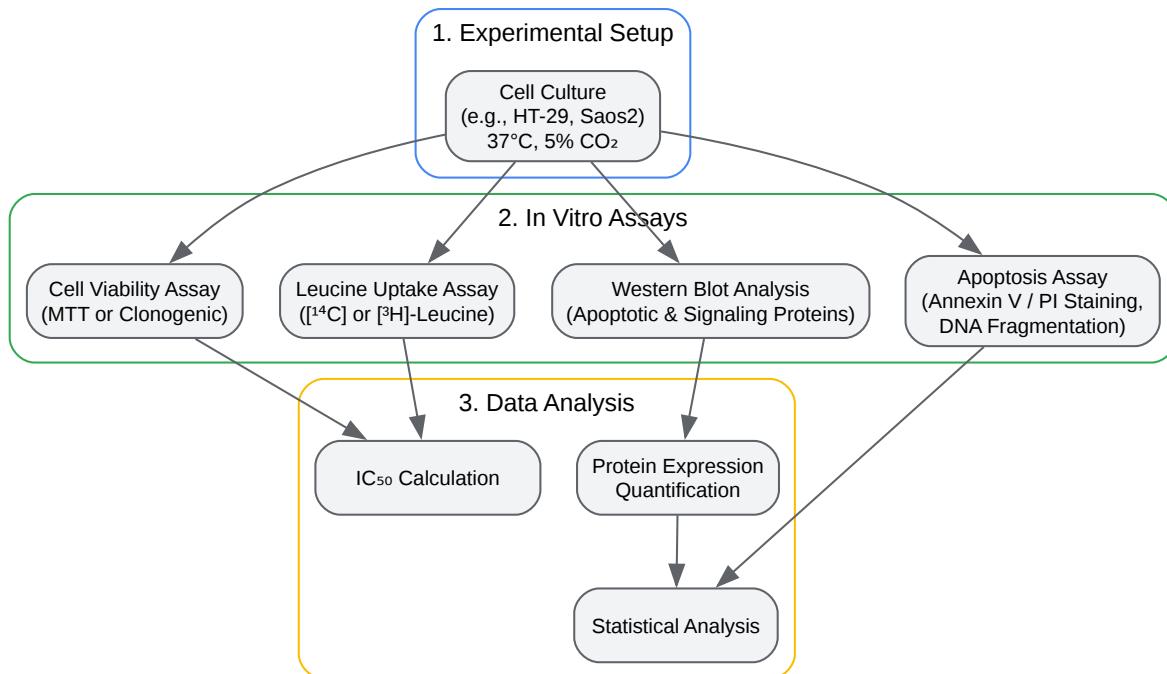
Table 3: In Vivo Activity of **JPH203**

Cancer Type	Model	Dosage and Administration	Outcome	Reference
Cholangiocarcinoma	Nude mice with KKU-213 xenografts	12.5 and 25 mg/kg, i.v., daily	Significant dose-dependent tumor growth inhibition.	[1]
Colorectal Cancer	Nude mice with HT-29 xenografts	Intravenously administered	Significant growth inhibition of tumors.	[15]
Castration-Resistant Prostate Cancer	Nude mice with C4-2 xenografts	25 mg/kg, i.v., daily	Inhibited proliferation of C4-2 cells in a castration environment.	[9]
Triple-Negative Breast Cancer	4T1-BALB/c tumor-bearing mice	12.5 mg/kg, intraperitoneally	Significantly inhibited tumor growth.	[14]

Experimental Protocols

General In Vitro Experimental Workflow

The following diagram outlines a typical workflow for in vitro evaluation of **JPH203**.



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General workflow for in vitro studies of **JPH203**.

Leucine Uptake Assay

This protocol is a composite based on methodologies described in the cited literature.[\[3\]](#)[\[13\]](#)
[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Cell Seeding: Plate cells (e.g., HT-29, Saos2) in 24-well plates and culture until they reach approximately 80-90% confluence.
- Wash and Starve: Wash the cells three times with pre-warmed Na⁺-free Hank's balanced salt solution (HBSS). Incubate the cells in the same buffer at 37°C for 7-15 minutes to deplete intracellular amino acids.
- Inhibition: For co-incubation assays, add a solution containing radiolabeled leucine (e.g., 1 μM [¹⁴C]L-leucine or 30 μM L-[³H]leucine) and varying concentrations of **JPH203** (e.g., 0-100

μM) to the cells. For pre-incubation assays, treat cells with **JPH203** for a specified time (e.g., 30-120 minutes) before adding the radiolabeled leucine.

- **Uptake:** Incubate the cells for a short period (e.g., 1-3 minutes) at 37°C to allow for leucine uptake.
- **Termination and Wash:** Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.
- **Lysis and Measurement:** Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
- **Data Analysis:** Express the results as a percentage of the control (no **JPH203**) and calculate the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol is based on methodologies described in the cited literature.[\[3\]](#)

- **Cell Seeding:** Seed cells (e.g., Saos2) at a density of 5x10³ cells/well in 24-well plates.
- **Treatment:** After 24 hours, treat the cells with various concentrations of **JPH203** for different incubation times (e.g., 1-4 days).
- **MTT Addition:** Add MTT solution to each well and incubate for a period that allows for formazan crystal formation.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at a specific wavelength using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis

This protocol is a generalized procedure based on descriptions in the literature.[\[3\]](#)

- **Cell Treatment and Lysis:** Treat cells with the desired concentration of **JPH203** for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase

inhibitors.

- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Electrophoresis: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-mTOR) overnight at 4°C.
- Washing and Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Clinical Development

JPH203 has undergone phase I clinical trials for advanced solid tumors. The recommended phase II dose was established, and the drug was found to be well-tolerated, showing promising results, particularly against biliary tract cancer.[\[1\]](#)[\[19\]](#)

Conclusion

JPH203 is a promising anti-cancer agent that selectively targets LAT1, a transporter highly expressed in many tumor types. Its mechanism of action, involving the induction of amino acid starvation, leads to the inhibition of critical cell signaling pathways, resulting in reduced proliferation and apoptosis. The extensive preclinical data, coupled with early clinical findings, underscore the therapeutic potential of **JPH203** and highlight LAT1 as a valuable target in

oncology drug development. Further research and clinical investigation are warranted to fully elucidate its efficacy across various cancer types and in combination with other therapies.

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